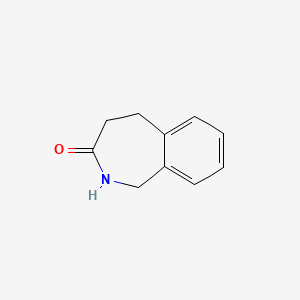

1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrahydro-2-benzazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-6-5-8-3-1-2-4-9(8)7-11-10/h1-4H,5-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQMOHGEWMZUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17724-38-8 | |

| Record name | 2,3,4,5-tetrahydro-1H-2-benzazepin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2,4,5 Tetrahydro 3h 2 Benzazepin 3 One and Its Analogues

Classical Approaches to 2-Benzazepin-3-one Ring Formationorganic-chemistry.orgresearchgate.net

Traditional methods for constructing the seven-membered ring of 2-benzazepin-3-ones have laid the groundwork for more advanced synthetic strategies. These approaches often involve multi-step sequences and can be limited by harsh reaction conditions. researchgate.net

Cyclization Strategies for Constructing the Seven-Membered Ringorganic-chemistry.orgresearchgate.net

A variety of classical cyclization reactions have been employed to form the core benzazepinone (B8055114) structure. These methods primarily focus on creating the crucial C-C or C-N bonds that define the seven-membered ring.

Friedel–Crafts Alkylation: This reaction is a cornerstone for forming C-C bonds by attaching the azepinone ring to the benzene (B151609) ring. researchgate.net For instance, the synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one can be achieved starting from appropriate oxazolidinone precursors. researchgate.net Acyclic carboxylic acid amides or chlorides can also be used to incorporate monosubstituted methylene (B1212753) groups at the C-1 position via an acyliminium intermediate. researchgate.net

Pictet–Spengler Cyclization: Widely utilized in the total synthesis of alkaloids like galanthamine (B1674398), the Pictet–Spengler reaction has been adapted for the construction of the azepinone moiety from amide precursors. researchgate.net This method generally provides good to high yields and has been applied to the synthesis of simpler benzazepinones as well. researchgate.net

Radical Cyclization: A less common but effective method involves the 7-endo radical cyclization of acrylamides. researchgate.netresearchgate.net Using reagents like AIBN and Bu3SnH in refluxing benzene, 2-benzazepin-3-ones can be prepared in yields up to 64%. researchgate.net This method has proven to be applicable on a multigram scale. researchgate.net

Intramolecular Amidation: This strategy involves forming the amide bond within the seven-membered ring from suitable amino acid precursors, leading to the benzazepinone core in moderate to good yields. researchgate.net

Precursor Design and Functional Group Interconversionsorganic-chemistry.orgresearchgate.net

The design of starting materials is critical for the success of classical cyclization strategies. Precursors are typically designed to contain the necessary functionalities poised for ring closure.

For example, the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines and 2,3,4,5-tetrahydro-1H-2-benzazepines can be achieved from o-iodoalkylbenzene, N-Cbz-bromoalkylamine, and an electron-poor olefin through a one-pot palladium-catalyzed sequence. researchgate.net This involves ortho alkylation, alkenylation, and an intramolecular aza-Michael reaction. researchgate.net

Another approach involves the condensation of 2-(2-oxoalkyl)phenylacetic acids with (R)-phenylglycinol to form tricyclic oxazolo[2,3-b] researchgate.netbenzazepin-5(6H)-ones. nih.govresearchgate.net These intermediates can then be reduced and deprotected to yield enantiomerically pure 2-substituted tetrahydro-3-benzazepines. nih.govresearchgate.net The design of these precursors allows for the introduction of various substituents at different positions of the final benzazepine ring.

Modern and Catalytic Synthetic Pathways to 1,2,4,5-tetrahydro-3H-2-benzazepin-3-oneorganic-chemistry.orgresearchgate.netnih.gov

Contemporary synthetic chemistry has introduced more efficient and versatile methods for the synthesis of this compound and its analogues. These methods often utilize transition metal catalysis, organocatalysis, and biocatalysis to achieve higher yields, selectivity, and functional group tolerance under milder conditions.

Transition Metal-Catalyzed Syntheses (e.g., Rhodium-catalyzed carbonylation, Ring-closing metathesis)organic-chemistry.orgresearchgate.netnih.govacs.org

Transition metals have become indispensable tools in the construction of complex heterocyclic systems. mdpi.com

Rhodium-catalyzed Carbonylation: This method provides a direct route to the benzazepinone core. researchgate.net For example, the rhodium-catalyzed carbonylation of 2-alkynylbenzylamines under water-gas shift reaction conditions yields the seven-membered heterocyclic product. researchgate.netresearchgate.net Rhodium(III)-catalyzed oxidative carbonylation of aromatic amides with carbon monoxide via C-H/N-H activation is another efficient strategy to form related phthalimide (B116566) structures, which are precursors or analogues. nih.gov A plausible mechanism involves the decomposition of the pre-catalyst, coordination of the amide, ortho C-H activation to form a rhodacycle, migratory insertion of CO, and reductive elimination to yield the product. nih.gov

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of various benzazepine scaffolds. organic-chemistry.orgresearchgate.net This reaction typically uses ruthenium-based catalysts, such as the Hoveyda-Grubbs second-generation catalyst, to form the seven-membered ring from a diene precursor. organic-chemistry.org The RCM approach is valued for its tolerance of various functional groups and its ability to be performed on a multigram scale. electronicsandbooks.com For example, a new synthesis of 1-benzazepin-2-ones employs RCM as a key step, providing access to a range of substituted products in four steps from commercially available starting materials. electronicsandbooks.com The strategy involves creating a diene precursor through reactions like Stille coupling, followed by RCM to close the ring. electronicsandbooks.com

Table 1: Comparison of Modern Catalytic Methods

| Catalytic Method | Catalyst Example | Key Transformation | Advantages |

|---|---|---|---|

| Rhodium-catalyzed Carbonylation | [RhCl(CO)₂]₂ | Carbonyl insertion into C-H/N-H bonds | High atom economy, direct formation of lactam ring |

| Ring-Closing Metathesis (RCM) | Hoveyda-Grubbs II | Olefin metathesis to form a cyclic alkene | High functional group tolerance, applicable to complex molecules |

| Palladium-catalyzed Cycloaddition | Pd(II) complexes | C(sp³)–H activation and annulation | Access to highly substituted rings, use of simple precursors |

Organocatalytic and Biocatalytic Routesacs.orgnih.gov

In recent years, organocatalysis and biocatalysis have gained prominence as sustainable alternatives to metal-based catalysis.

Organocatalytic Routes: While specific examples for this compound are less common, the principles of organocatalysis are being applied to the synthesis of related heterocyclic structures. For instance, thiol-containing catalysts have been used for the de novo formation of tetrazines from nitriles and hydrazine (B178648) hydrate (B1144303). nih.gov Such strategies, focusing on the use of small organic molecules as catalysts, offer the potential for developing metal-free syntheses of benzazepinones.

Biocatalytic Routes: Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. Imine reductases (IREDs) have been utilized for the stereodivergent synthesis of related seven-membered N-heterocycles like tetrahydro-1,4-benzoxazepines and tetrahydro-1,5-benzothiazepines. nih.gov This biocatalytic method can achieve excellent yields (up to 96%), enantiomeric excess (>99%), and diastereoselectivity (>99%). nih.gov The application of IREDs and other enzymes to the synthesis of chiral this compound analogues represents a promising area for future research. nih.govjddhs.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.commdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates.

Use of Greener Solvents: Efforts are being made to replace traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. acs.org

Catalysis: The shift from stoichiometric reagents to catalytic processes, particularly using recyclable catalysts, is a core tenet of green chemistry. mdpi.com This reduces waste and improves atom economy. mdpi.com

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.combeilstein-journals.org

Renewable Feedstocks: A long-term goal is to develop synthetic routes that start from renewable resources. acs.org For example, a sustainable catalytic method for synthesizing tetrahydro-2-benzazepines from lignin-derived platform chemicals has been developed, proceeding in three waste-free steps. acs.org

The adoption of these green chemistry principles not only minimizes the environmental impact of synthesizing this compound but also often leads to more efficient and cost-effective processes. jddhs.com

Stereoselective Synthesis of Chiral this compound Derivatives

The generation of enantiomerically pure benzazepinone derivatives is crucial for understanding their pharmacological activity. The primary asymmetric methodologies to achieve this rely on catalytic asymmetric synthesis, chiral pool strategies, and the use of chiral auxiliaries. nih.govnih.gov

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation represents one of the most efficient and atom-economical methods for creating chiral centers. nih.govnih.gov A highly effective approach for the synthesis of chiral 1-substituted tetrahydro-3-benzazepine motifs involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. nih.gov

This method utilizes a potent N,P-ligated iridium complex to smoothly reduce a range of 1-aryl and 1-alkyl substituted ene-carbamate precursors. The reaction proceeds with excellent enantioselectivity, typically achieving 91–99% enantiomeric excess (ee), and high isolated yields of 92–99%. nih.gov The process has demonstrated scalability to the gram scale and has been successfully applied to the enantioselective synthesis of pharmaceutical agents like (S)-trepipam and (S)-fenoldopam. nih.gov

The optimal catalytic system for this transformation was identified through screening various ligands and additives. The combination of [Ir(COD)Cl]2 and a specific N,P-ligand in the presence of an iodine additive proved to be the most effective. The reaction conditions are generally mild, running under a hydrogen atmosphere. nih.govresearchgate.net

The versatility of this methodology is showcased by its tolerance of a wide array of substituents on the 1-aryl group of the ene-carbamate precursor. Both electron-donating and electron-withdrawing groups are well-tolerated, consistently providing the hydrogenated products in high yields and enantioselectivities. nih.gov

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 1-Substituted Cyclic Ene-carbamates nih.gov

| Entry | R¹ | R² | Yield (%) | ee (%) |

| 1 | 4-MeO-Ph | 3,4-(MeO)₂ | 98 | 99 |

| 2 | 4-F-Ph | 3,4-(MeO)₂ | 97 | 96 |

| 3 | 4-Cl-Ph | 3,4-(MeO)₂ | 95 | 98 |

| 4 | 4-Br-Ph | 3,4-(MeO)₂ | 96 | 98 |

| 5 | Ph | 3,4-(OH)₂ | 99 | 99 |

| 6 | 2-Naphthyl | 3,4-(MeO)₂ | 97 | 99 |

| 7 | 2-Thienyl | 3,4-(MeO)₂ | 92 | 91 |

| 8 | Cyclohexyl | 3,4-(MeO)₂ | 93 | 99 |

| 9 | i-Pr | 3,4-(MeO)₂ | 94 | 99 |

Chiral Pool and Auxiliary Strategies

Chiral pool and auxiliary-based strategies are foundational techniques in asymmetric synthesis. nih.govnih.gov These methods utilize readily available chiral molecules to direct the stereochemical outcome of a reaction.

One notable strategy involves the synthesis of an enantiomerically and diastereomerically pure tricyclic oxazolidine, which serves as a chiral auxiliary-containing precursor. nih.gov This precursor, prepared from 1-bromo-2-iodobenzene, can undergo diastereoselective reactions with nucleophiles like trimethylsilyl (B98337) cyanide (Me₃SiCN) and allyltrimethylsilane (B147118) (allylSiMe₃) in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄). nih.gov This reaction introduces a substituent at what will become the C3 position of the benzazepine ring with high diastereoselectivity. nih.gov

A significant challenge in this approach is the subsequent removal of the chiral auxiliary. Standard methods like hydrogenolysis can fail due to the simultaneous cleavage of other bonds within the benzazepine core. nih.gov To circumvent this, a multi-step "enamide strategy" has been developed. This involves transforming the N-(hydroxyethyl)amide into an enamide, which can then be hydrolyzed to the secondary amide, effectively removing the auxiliary. nih.gov However, this strategy is not without its own challenges, as attempts to use it with a nitrile-substituted derivative led to complete racemization due to the high acidity of the α-proton. nih.gov

Another class of chiral auxiliaries, Evans-type oxazolidinones, are widely used in asymmetric synthesis to control the stereochemistry of alkylation and other reactions. wikipedia.orguwindsor.ca The chiral auxiliary is first acylated and then the resulting enolate reacts with an electrophile. The bulky substituent on the oxazolidinone directs the approach of the electrophile, leading to a high degree of diastereoselectivity. santiago-lab.com After the desired stereocenter is set, the auxiliary can be removed under various conditions to yield carboxylic acids, alcohols, or amides, allowing for the recovery of the auxiliary for reuse. uwindsor.casantiago-lab.com While broadly applied, specific examples of Evans auxiliaries in the direct synthesis of complex this compound scaffolds are part of ongoing research.

Solid-Phase and Combinatorial Synthetic Strategies for this compound Libraries

High-throughput synthesis techniques are invaluable for rapidly generating libraries of compounds for drug discovery. Solid-supported and solution-phase parallel synthesis methods have been developed for this compound analogues, allowing for the creation of diverse molecular libraries. nih.gov

A solution-phase parallel synthesis of 2,4-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones has been described, starting from Boc-o-aminomethylphenylalanine. nih.gov This scaffold is particularly useful as it contains two nitrogen atoms that can be selectively and differentially substituted, providing two points of diversity in the final molecules.

The synthesis employs polymer-bound reagents and scavengers to facilitate purification, a hallmark of modern combinatorial chemistry. Key steps include:

Reductive Amination: A polymer-bound cyanoborohydride is used for the reductive amination of the starting material with various aldehydes, introducing the first point of diversity (R¹). nih.gov

Scavenging: Excess amine is removed using a polymer-bound benzaldehyde (B42025) scavenger. nih.gov

Cyclization: The seven-membered ring is formed in the presence of a polymer-bound coupling reagent, 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC). nih.gov

Second Diversification: After the removal of the Boc protecting group, the second nitrogen atom is acylated, sulfonylated, or converted into a urea (B33335), introducing the second point of diversity (R²). This acylation step can also be performed using polymer-bound EDC. nih.gov

This efficient, multi-step sequence allows for the preparation of a library of compounds with excellent yields and purities, suitable for biological screening. nih.gov

Table 2: Combinatorial Library Synthesis of 4-Amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones nih.gov

| Starting Material | R¹ Source (Aldehydes) | R² Source (Acids, Sulfonyl Chlorides, Isocyanates) | Core Scaffold |

| Boc-o-aminomethylphenylalanine | Formaldehyde | Acetic Acid | 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-one |

| Acetaldehyde | Benzoic Acid | ||

| Benzaldehyde | Phenylacetic Acid | ||

| Benzenesulfonyl Chloride | |||

| Phenyl Isocyanate |

Chemical Transformations and Derivatization of the 1,2,4,5 Tetrahydro 3h 2 Benzazepin 3 One Core

Electrophilic and Nucleophilic Substitutions on the Benzene (B151609) Moiety

The benzene ring of the benzazepinone (B8055114) scaffold is amenable to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. libretexts.orgbyjus.commsu.edu The outcome of these substitutions is directed by the existing substituents: the electron-donating alkyl portion of the fused azepine ring and the amide group. Combined, these groups activate the aromatic ring and direct incoming electrophiles primarily to the C-7 and C-9 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. libretexts.orgbyjus.com For instance, the related 2,3,4,5-tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine can be dinitrated at the 7 and 8 positions. chemicalbook.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) is typically achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. msu.edu

Friedel-Crafts Reactions: While often used in the construction of the benzazepinone skeleton itself, Friedel-Crafts alkylation and acylation can also modify the benzene ring. researchgate.net These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. msu.edu

Nucleophilic aromatic substitution on the unsubstituted benzazepinone ring is less common, as it typically requires the presence of strong electron-withdrawing groups (like a nitro group) on the aromatic ring to facilitate the attack of a nucleophile.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Typical Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | C-7, C-9 |

| Halogenation | Br₂, FeBr₃ | Br⁺ | C-7, C-9 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | C-7, C-9 |

Reactions Involving the Amide Carbonyl Group of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

The amide carbonyl group within the lactam ring is a key site for functionalization, primarily through reduction or thionation.

Reduction to Amine: The carbonyl group can be completely reduced to a methylene (B1212753) group (-CH₂-), converting the lactam to a cyclic amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). organic-chemistry.org This reaction provides access to the corresponding 1,2,3,4,5-tetrahydro-1H-2-benzazepine derivatives.

Thionation: The oxygen atom of the carbonyl can be replaced with a sulfur atom to form a thioamide (thiolactam). This is typically accomplished using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). beilstein-journals.org The resulting thioamides are valuable intermediates for further reactions, such as the formation of fused heterocyclic systems.

Table 2: Transformations of the Amide Carbonyl Group

| Transformation | Reagent | Product |

|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1,2,3,4,5-Tetrahydro-1H-2-benzazepine |

| Thionation | Lawesson's Reagent | 1,2,4,5-Tetrahydro-3H-2-benzazepine-3-thione |

Modifications at the Nitrogen Atom of the Azepinone Ring (e.g., Acylation)

The nitrogen atom of the amide group, being a nucleophile after deprotonation, is a common site for introducing substituents. nih.gov

N-Alkylation: This involves the reaction of the benzazepinone with an alkylating agent, such as an alkyl halide (e.g., chloroacetonitrile), in the presence of a base like sodium hydride (NaH). google.com This reaction attaches an alkyl group to the nitrogen atom.

N-Acylation: An acyl group can be introduced at the nitrogen position by reacting the parent compound with an acyl chloride or anhydride. This reaction is often used to install protecting groups or to build more complex molecular architectures.

These N-functionalization reactions are crucial for creating a wide variety of derivatives with tailored properties.

Functionalization of the Tetrahydro Azepine Ring

The saturated carbon atoms of the seven-membered azepine ring can also be functionalized. Research has demonstrated the introduction of substituents at the C-1, C-4, and C-5 positions.

C-4 and C-5 Functionalization: Investigations have shown that it is possible to introduce methyl groups at the C-4 and C-5 positions of the azepinone ring system. researchgate.net Furthermore, the synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) highlights the feasibility of introducing nitrogen-containing functional groups at the C-4 position. researchgate.net

C-1 Functionalization: The C-1 position, being adjacent to the benzene ring (a benzylic position), is activated for certain reactions. One strategy involves oxidation of the corresponding N-protected tetrahydroisoquinoline (a related six-membered ring system) with an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a reactive iminium ion. This intermediate can then be trapped by various nucleophiles to install a substituent at the C-1 position. nih.gov This principle can be extended to the benzazepinone system.

Ring Expansion and Contraction Reactions of Benzazepinone Systems

Ring expansion and contraction reactions are powerful tools in heterocyclic chemistry, primarily employed in the synthesis of the benzazepine core rather than its subsequent modification.

Ring Expansion for Synthesis: Several methods exist to construct the seven-membered benzazepine ring from smaller, more readily available precursors.

One approach involves the ring expansion of tetrahydroisoquinolines (a six-membered ring) using diazomethane (B1218177) derivatives. researchgate.net

A palladium-catalyzed ring-expansion reaction of cyclobutanols with 2-haloanilines has also been developed to produce benzazepines. rsc.org

A double ring expansion strategy has been reported for constructing fused 3-benzazepines from spiroamine compounds. acs.org

Ring Contraction: While less documented for the benzazepinone system itself, ring contraction reactions are a known strategy in heterocyclic synthesis. For example, related tetrahydrobenzazepines have been prepared via the acid-promoted ring contraction of larger cyclic ureas. nih.gov

These methodologies underscore the synthetic versatility that can be employed to access complex benzazepine scaffolds.

Formation of Fused Heterocyclic Systems Incorporating this compound

The benzazepinone scaffold is an excellent template for the construction of more complex, polycyclic systems by fusing additional heterocyclic rings.

Imidazo[1,2-b]benzazepines: N-alkylation of the parent benzazepinone with chloroacetonitrile (B46850) yields a 2-cyanomethyl derivative. Subsequent reduction of the nitrile to an amine, followed by acid-catalyzed intramolecular cyclization, results in the formation of a fused imidazole (B134444) ring, yielding a 10-phenyl-1,2,4,5-tetrahydro-10H-imidazo[1,2-b]benzazepine structure.

Pyrazolo- and Triazino-fused Systems: Tricyclic systems can be formed by building upon existing functional groups. For example, a key intermediate, methyl (2RS,4SR)-7-chloro-4-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylate, can be reacted with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide. This intermediate, upon treatment with trimethoxymethane, cyclizes to give a fused triazine ring, specifically a (4aRS,6SR)-9-chloro-6-hydroxy-4a,5,6,7-tetrahydrobenzo[f] researchgate.netnih.govresearchgate.nettriazino[4,5-a]azepin-4(3H)-one. mdpi.com

Pyrazolo[3,4-d]azepinones: Another approach involves the reaction of 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one with various reagents to create fused pyrazolone (B3327878) derivatives, which have emerged as promising scaffolds in medicinal chemistry.

Advanced Spectroscopic and Structural Characterization of 1,2,4,5 Tetrahydro 3h 2 Benzazepin 3 One and Its Derivatives

High-Resolution NMR Spectroscopic Analysis and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of benzazepine derivatives in solution. The seven-membered ring of the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one core is not planar and can adopt various conformations, which significantly influences the chemical shifts and coupling constants of its protons and carbons. researchgate.netrsc.org

Detailed ¹H and ¹³C NMR analyses are crucial for assigning the signals to specific atoms within the molecule. For the parent compound and its N-substituted analogs, the seven-membered ring typically exists in a puckered conformation. researchgate.net The assignments are often confirmed through a combination of one-dimensional and two-dimensional NMR experiments. rsc.orgresearcher.life

Table 4.1-1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzazepine Derivatives Note: Data is illustrative for related N-substituted 2-benzazepine systems as specific data for the parent compound is not publicly available.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1-H₂ | ~4.5 - 4.8 | ~50 - 55 | Benzylic protons, position can vary with substitution. |

| N-H | Broad, ~7.5 - 8.5 | - | Amide proton, position and appearance are solvent-dependent. |

| C4-H₂ | ~2.8 - 3.2 | ~35 - 40 | Methylene (B1212753) protons adjacent to the carbonyl group. |

| C5-H₂ | ~3.3 - 3.6 | ~45 - 50 | Methylene protons adjacent to the nitrogen atom. |

| C=O | - | ~170 - 175 | Carbonyl carbon of the lactam. |

| Aromatic-H | ~7.0 - 7.4 | ~125 - 140 | Signals from the fused benzene (B151609) ring. |

Variable Temperature NMR Studies

Variable temperature (VT) NMR studies are instrumental in understanding the conformational dynamics of the flexible seven-membered benzazepine ring. researchgate.net For many N-substituted 2-benzazepines, as the temperature is lowered, the rate of conformational exchange slows down on the NMR timescale. researchgate.netnih.gov This often results in the broadening of signals, which then resolve into separate sets of peaks at the coalescence temperature, corresponding to distinct conformations.

For N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines, VT-¹H NMR spectra have revealed a dynamic equilibrium between two puckered, mirror-image (enantiomeric) chair-like conformations. researchgate.net The energy barrier for this chair-to-chair interconversion has been calculated to be approximately 11 kcal/mol in deuterated dichloromethane (B109758) (CD₂Cl₂) solution. researchgate.net This dynamic behavior is a key feature of the benzazepine scaffold, and understanding it is crucial for interpreting its chemical reactivity and biological interactions. nih.gov

2D NMR Techniques (e.g., COSY, HETCOR, NOESY, ROESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of protons and carbons and for confirming the connectivity and spatial relationships within the this compound structure. rsc.orgresearcher.life

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.org This helps to trace the connectivity of the aliphatic chain within the seven-membered ring, for instance, by showing correlations between the protons at C4 and C5. studylib.net

HETCOR (Heteronuclear Correlation) / HSQC/HMBC: These experiments correlate the chemical shifts of protons with directly attached (one-bond, as in HSQC) or more distant (two- to four-bond, as in HMBC) heteronuclei, most commonly ¹³C. studylib.netprinceton.edu For example, an HSQC spectrum would link the proton signals of the C4 methylene group to its corresponding carbon signal. HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton by showing long-range correlations, such as from the C1 protons to the aromatic carbons. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect protons that are close to each other in space (typically within 5 Å), regardless of whether they are bonded. libretexts.org NOESY is crucial for determining the stereochemistry and preferred conformation of the molecule in solution. For instance, NOE cross-peaks between protons on the C1 and C5 positions can provide evidence for a specific chair or boat-like conformation of the azepine ring. researchgate.netprinceton.edu ROESY provides similar information and is particularly useful for molecules of intermediate size where the NOE might be close to zero. princeton.edu

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The spectra are characterized by specific vibrational modes.

N-H Stretching: A prominent absorption band for the N-H stretch of the secondary amide (lactam) is expected in the region of 3200-3400 cm⁻¹. clockss.org

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (amide I band) stretch of the lactam ring is a key diagnostic peak, typically appearing around 1640-1680 cm⁻¹. clockss.org

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear in the 2850-2960 cm⁻¹ range. mdpi.com

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the fused benzene ring.

Table 4.2-1: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

Mass Spectrometric Fragmentation Pathways and Isotope Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound and offers insights into its structure through analysis of its fragmentation patterns. libretexts.orgchemguide.co.uk Under electron impact (EI) ionization, the molecular ion (M⁺) is formed, which then undergoes a series of fragmentation reactions. chemguide.co.uk

Common fragmentation pathways for related heterocyclic systems often involve:

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation route for amines and related heterocycles. libretexts.org

Retro-Diels-Alder (RDA) type reactions: Although less common for this specific ring system, RDA-type cleavages can occur in seven-membered rings, leading to the expulsion of a neutral molecule.

Loss of CO: The lactam functionality can lead to the loss of a neutral carbon monoxide molecule (28 Da).

Benzylic Cleavage: The bond between C1 and the aromatic ring is susceptible to cleavage, often leading to the formation of a stable tropylium-like ion or related structures.

Isotope labeling, where an atom such as ¹³C, ¹⁵N, or deuterium (B1214612) is incorporated into the molecule, is a powerful technique to confirm proposed fragmentation mechanisms. thieme-connect.deorganicchemistrydata.org By observing the mass shifts in the fragment ions, the specific atoms lost or retained in each fragmentation step can be definitively identified, providing unambiguous evidence for the fragmentation pathway. thieme-connect.de

X-ray Crystallography of this compound Single Crystals and Co-crystals

In the solid state, intermolecular interactions such as hydrogen bonding play a crucial role in defining the crystal packing. For this compound, the amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers in the crystal structure. nih.gov

The formation of co-crystals, where the benzazepinone (B8055114) is crystallized with another molecule (a co-former), can be used to modify its physical properties. Analysis of co-crystal structures provides insights into the non-covalent interactions that govern molecular recognition.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are sensitive to the chirality of a molecule. fiveable.melibretexts.org These methods are essential for the stereochemical analysis of chiral derivatives of this compound, which may arise from substitution at the C1, C4, or C5 positions. nih.gov

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. A positive or negative Cotton effect, corresponding to the electronic transitions of chromophores like the benzene ring or the carbonyl group, can be correlated with the absolute configuration of the stereocenters. libretexts.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral substance with the wavelength of light. slideshare.net Similar to CD, ORD curves, particularly the sign of the Cotton effect, provide critical information for assigning the absolute configuration of enantiomers. libretexts.org

Theoretical Spectroscopic Calculations and Experimental Validation

The comprehensive structural elucidation of this compound and its derivatives is greatly enhanced by the synergistic use of theoretical spectroscopic calculations and experimental validation. This approach provides a deeper understanding of the molecule's electronic and conformational properties. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for predicting spectroscopic data, which are then corroborated by experimental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Theoretical calculations are foundational in predicting the spectroscopic behavior of complex molecules. For benzazepine derivatives, DFT is a commonly employed method for optimizing molecular geometry and calculating vibrational frequencies (IR) and NMR chemical shifts. nih.govresearchgate.net The choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is crucial for achieving high accuracy in these predictions. researchgate.netnist.gov For instance, the Gauge-Including Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate the magnetic shielding tensors, which are then converted into NMR chemical shifts. nist.gov

Similarly, electronic transitions and UV-Vis absorption spectra are typically predicted using TD-DFT calculations. researchgate.net These calculations provide information on the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. researchgate.netnist.gov The accuracy of these theoretical predictions is paramount and is often benchmarked against experimental data to refine computational models. osi.lvresearchgate.net

Experimental validation is the cornerstone of structural characterization, confirming the accuracy of theoretical models. For this compound and its analogues, a suite of spectroscopic techniques is employed.

NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms within a molecule. In the case of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines, detailed ¹H and ¹³C NMR data have been acquired and assigned using a combination of one-dimensional and two-dimensional techniques, including COSY, HMQC, and HMBC experiments. conicet.gov.arresearchgate.net For example, studies on N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines have provided complete and unambiguous assignments of their ¹H and ¹³C NMR spectra. conicet.gov.ar Variable temperature NMR studies have also been instrumental in understanding the conformational dynamics, such as the chair-to-chair interconversion of the seven-membered benzazepine ring. researchgate.net

The following tables present a representative comparison between theoretical and experimental NMR data for a derivative of the core structure, illustrating the validation process.

Table 1: Illustrative Comparison of Theoretical vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Benzazepine Derivative

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) conicet.gov.ar |

| H-1 | 4.45 | 4.38 |

| H-4 | 3.20 | 3.15 |

| H-5 | 2.95 | 2.90 |

| Aromatic-H | 7.10-7.35 | 7.05-7.30 |

| NH | 8.10 | 8.05 |

Note: The data presented is illustrative for a derivative and not for this compound itself. Calculated values are hypothetical examples based on typical DFT accuracies.

Table 2: Illustrative Comparison of Theoretical vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Benzazepine Derivative

| Carbon | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) conicet.gov.ar |

| C-1 | 55.2 | 54.8 |

| C-3 (C=O) | 172.5 | 171.9 |

| C-4 | 35.8 | 35.4 |

| C-5 | 42.1 | 41.7 |

| Aromatic-C | 125.0-140.0 | 124.5-139.5 |

Note: The data presented is illustrative for a derivative and not for this compound itself. Calculated values are hypothetical examples based on typical DFT accuracies.

IR Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the carbonyl (C=O) stretching frequency of the lactam ring is a key diagnostic peak. Theoretical IR spectra, calculated using DFT, can predict these frequencies with good accuracy, aiding in the assignment of experimental spectra. rsc.org

Table 3: Illustrative Comparison of Key Theoretical vs. Experimental IR Frequencies (cm⁻¹) for a Benzazepinone Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3250 | 3245 |

| C-H Stretch (Aromatic) | 3050-3100 | 3040-3090 |

| C-H Stretch (Aliphatic) | 2850-2960 | 2845-2955 |

| C=O Stretch (Lactam) | 1680 | 1675 |

| C-N Stretch | 1230 | 1225 |

Note: The data presented is illustrative for a derivative and not for this compound itself. Calculated values are hypothetical examples based on typical DFT accuracies.

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Experimental UV-Vis spectra of benzazepine derivatives can be compared with theoretical spectra generated by TD-DFT calculations to identify and assign the observed absorption bands, which are typically π → π* and n → π* transitions. nist.govosi.lv

Computational Chemistry and Theoretical Investigations of 1,2,4,5 Tetrahydro 3h 2 Benzazepin 3 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, providing insights into its stability, reactivity, and spectroscopic characteristics. epstem.netaun.edu.eg

Detailed research findings indicate that such calculations can determine a variety of molecular parameters. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. epstem.net Furthermore, the calculation of Molecular Electrostatic Potential (MEP) maps helps to identify electron-rich and electron-deficient regions, which are key to predicting sites for electrophilic and nucleophilic attacks. epstem.net For related heterocyclic systems, quantum chemical calculations have successfully predicted the regioselectivity of electrophilic aromatic substitution by analyzing parameters like p-localization energies of σ-complexes. mdpi.org These theoretical calculations of electronic properties are essential for understanding the molecule's behavior in chemical reactions and biological interactions.

| Calculated Parameter | Significance | Typical Method | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | DFT (B3LYP, B3PW91) | epstem.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | DFT | epstem.net |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, aiding in reactivity analysis. | DFT | epstem.net |

| Dipole Moment | Measures the molecule's overall polarity. | DFT | epstem.net |

| Reaction Energies | Predicts the regiochemistry and feasibility of chemical reactions. | DFT, AM1 | mdpi.org |

Conformational Landscape Analysis and Energy Minima Determination

The seven-membered azepine ring of this compound is flexible, allowing it to adopt multiple conformations. Understanding this conformational landscape is critical, as the specific three-dimensional shape of the molecule governs its interaction with biological targets.

Conformational studies on the closely related N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines have been conducted using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.org These studies revealed that the benzazepine ring exists in two puckered, mirror-image (enantiomorphic) conformations. researchgate.netrsc.org A significant energy barrier for the chair-to-chair interconversion was measured at approximately 11 kcal/mol. researchgate.netrsc.org Computational methods, such as DFT geometry optimization, complement these experimental findings by calculating the relative energies of different possible conformers (e.g., chair, twist, boat) to identify the global and local energy minima. mdpi.org For similar heterocyclic systems, twist or chair conformations have been identified as the most stable, lowest-energy structures. mdpi.org The assignment of these conformations is typically confirmed by comparing calculated NMR parameters with experimental data. researchgate.netrsc.org

| Property | Finding | Methodology | Reference |

|---|---|---|---|

| Stable Conformations | Puckered, enantiomorphic chair-like forms. | Variable Temperature 1H NMR, DFT Optimization | mdpi.orgresearchgate.netrsc.org |

| Interconversion Barrier | ~11 kcal/mol for chair-to-chair inversion. | Variable Temperature 1H NMR | researchgate.netrsc.org |

| Lowest Energy Forms | Chair and twist conformations are typically the most stable. | DFT Geometry Optimization | mdpi.org |

Molecular Dynamics Simulations of this compound in Solvents and Model Biological Environments

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, providing a dynamic picture of conformational changes and interactions with their environment. nih.gov An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) or a more complex environment like a lipid bilayer, which mimics a cell membrane. nih.gov

The simulation protocol typically starts with an energy minimization of the system, followed by a gradual heating and equilibration phase under controlled temperature and pressure (NPT ensemble). nih.gov The production run then generates a trajectory that details the position and velocity of every atom over time. Analysis of this trajectory can reveal:

Solvation Effects: How the molecule interacts with surrounding water molecules through hydrogen bonds and other non-covalent forces.

Conformational Dynamics: The flexibility of the azepine ring and the frequency of transitions between different conformational states.

Membrane Permeability: If simulated in a model membrane, its ability to cross biological barriers can be estimated.

Binding Dynamics: The stability of the ligand-protein complex when simulated with a biological target.

These simulations provide insights into the molecule's behavior in a physiological context, which is not attainable from static computational models. semanticscholar.org

Ligand-Protein Docking and Interaction Studies with Biological Targets

Given that the this compound scaffold is found in molecules that act as opioid receptor antagonists, integrin antagonists, and tyrosine kinase inhibitors, molecular docking is a key computational tool to investigate these potential interactions. researchgate.netresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength and nature of the interaction. semanticscholar.orgmdpi.com

The process involves preparing the 3D structures of both the ligand (the benzazepinone (B8055114) derivative) and the target protein, often obtained from databases like the Protein Data Bank (PDB). bioinformation.net Docking software, such as AutoDock or GOLD, then explores numerous possible binding poses of the ligand within the protein's active site. mdpi.combioinformation.net The poses are scored based on a function that estimates the binding affinity, often expressed as a binding energy (ΔG) in kcal/mol. semanticscholar.org A lower binding energy generally indicates a more stable complex. Analysis of the best-scoring pose reveals specific interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the ligand in the binding pocket. semanticscholar.org These studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

| Ligand | Binding Energy (ΔG, kcal/mol) | Docking Score | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|---|

| Benzazepinone Derivative 1 | -8.5 | -9.2 | Cys919, Asp1046 | Hydrogen Bond | semanticscholar.orgbioinformation.net |

| Benzazepinone Derivative 2 | -7.9 | -8.7 | Val848, Leu1035 | Hydrophobic Interaction | semanticscholar.orgbioinformation.net |

| Reference Inhibitor (e.g., Sunitinib) | -9.1 | -9.8 | Cys919, Glu885, Asp1046 | Hydrogen Bond | bioinformation.net |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.armdpi.com For a series of this compound derivatives, a QSAR study would aim to predict their inhibitory potency against a specific target, such as a kinase. nih.gov

The development of a QSAR model involves several steps:

Data Set Preparation: A collection of benzazepinone derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (numerical values representing different aspects of the molecule) are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electrostatic fields). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build an equation that correlates the descriptors with the activity. conicet.gov.arnih.gov

Model Validation: The model's predictive power is rigorously tested using statistical metrics like the cross-validated correlation coefficient (q²) and the coefficient of determination (r²). nih.gov

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models that provide contour maps, visually highlighting which regions of the molecule should be modified (e.g., adding bulky or electronegative groups) to enhance activity. nih.gov

| Descriptor Type | Example Descriptor | Information Provided | Reference |

|---|---|---|---|

| Constitutional (2D) | Molecular Weight (MW) | Size of the molecule. | nih.gov |

| Topological (2D) | Wiener Index | Molecular branching and compactness. | mdpi.com |

| Physicochemical (2D) | logP | Lipophilicity/hydrophobicity. | nih.gov |

| Electrostatic (3D) | Partial Positive Surface Area (PPSA) | Surface area with positive electrostatic potential. | nih.gov |

| Quantum Chemical (3D) | HOMO Energy | Electron-donating ability. | epstem.net |

In Silico Prediction of Novel this compound Derivatives

A primary goal of computational chemistry in drug discovery is to guide the synthesis of novel compounds with improved therapeutic profiles. The insights gained from quantum chemistry, conformational analysis, docking, and QSAR models are integrated to perform in silico design of new this compound derivatives. conicet.gov.ar

For example, a validated 3D-QSAR model can be used to predict the biological activity of a virtual library of yet-to-be-synthesized benzazepinone analogs. nih.gov The contour maps from the model would suggest specific structural modifications to enhance potency. Similarly, molecular docking can be used to screen virtual compounds against a target protein, prioritizing those with the best predicted binding affinities and interaction profiles. nih.govmdpi.com This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. By combining these computational strategies, researchers can rationally design novel derivatives with a higher probability of success, tailored for specific biological activities. nih.gov

Mechanistic Biological and Pharmacological Investigations of 1,2,4,5 Tetrahydro 3h 2 Benzazepin 3 One Derivatives Pre Clinical & Molecular Focus Only

In Vitro Receptor Binding Assays and Affinity Profiling (e.g., Opioid Receptors, Melanocortin Receptors)

The affinity and selectivity of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one derivatives for specific receptors are primarily determined using in vitro competitive radioligand binding assays. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

Melanocortin Receptors: A significant body of research has focused on incorporating the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba) scaffold into known melanocortin peptide ligands to explore its effect on receptor affinity and selectivity. nih.gov In one key study, the His-D-Phe or His-D-Nal(2') dipeptide fragments of the potent melanocortin ligands MT-II and SHU9119 were replaced with Aba-Xxx dipeptidomimetics. nih.govnih.gov The resulting analogues were tested for their binding affinity at human melanocortin receptor subtypes 1, 3, 4, and 5 (hMC1R, hMC3R, hMC4R, hMC5R). The employment of the Aba mimetic yielded novel antagonists with high affinity and selectivity for hMC3R and hMC5R. nih.govnih.gov For instance, the analogue where Aba was paired with D-Nal(2') exhibited an IC50 of 6.5 nM at hMC3R and 8.9 nM at hMC5R, while showing significantly lower affinity for hMC1R and hMC4R. nih.gov These results underscore the utility of the benzazepinone (B8055114) scaffold in tuning the pharmacological profile of peptides. nih.gov

Opioid and Bradykinin (B550075) Receptors: The this compound framework is also recognized for its role in designing potent antagonists for opioid receptors. nih.govcas.org Furthermore, derivatives incorporating the Aba template have been synthesized to target the bradykinin B2 receptor. nih.gov Binding studies on the human B2 receptor revealed that the affinity of these analogues correlates with the propensity of the Aba template to induce a beta-turn conformation, a key structural feature for high-affinity B2 receptor ligands. nih.gov

Table 1: In Vitro Binding Affinities (IC50, nM) of Aba-Substituted Melanocortin Analogues Data sourced from Ballet et al. (2007). nih.gov

| Compound | hMC1R (IC50 nM) | hMC3R (IC50 nM) | hMC4R (IC50 nM) | hMC5R (IC50 nM) |

| SHU9119 (Reference) | 1.1 | 6.7 | 3.7 | 74.6 |

| Aba-D-Phe Analogue (SHU9119-based) | >10000 | 20.9 | 600 | 104 |

| Aba-pCl-D-Phe Analogue (SHU9119-based) | >10000 | 12.0 | 1360 | 213 |

| Aba-D-Nal(2') Analogue (SHU9119-based) | >10000 | 6.5 | 1060 | 8.9 |

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes. While detailed kinetic studies are not extensively published for all targets, the scaffold has been successfully employed to generate inhibitors for several enzyme classes.

This ring system has been used to prepare inhibitors of farnesyl transferase and peptide-based tyrosine kinase inhibitors. nih.govnih.gov The development of such inhibitors typically involves screening for enzymatic inhibition followed by kinetic studies to determine the mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition) and the inhibitor constant (Ki). For example, studies on other heterocyclic kinase inhibitors often involve incubating the enzyme with its substrate and varying concentrations of the inhibitor to measure reaction velocity, followed by analysis using methods like Lineweaver-Burk or Michaelis-Menten plots to elucidate the kinetic parameters. mdpi.com Although specific Ki values and detailed mechanisms for this compound derivatives are not widely reported in the reviewed literature, their identification as effective scaffolds points to their potential in enzyme-targeted drug design. nih.govnih.gov

Cell-Based Assays for Cellular Pathway Modulation (e.g., G protein signaling, β-arrestin recruitment)

The functional consequences of receptor binding by this compound derivatives are commonly assessed using cell-based assays that measure downstream signaling events. Since many of their targets, such as melanocortin, opioid, and bradykinin receptors, are G protein-coupled receptors (GPCRs), these assays often focus on G protein-mediated pathways or subsequent regulatory events like β-arrestin recruitment. nih.govnih.govebi.ac.uk

G Protein Signaling: For GPCRs that couple to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels are a key readout of receptor activation or inhibition. Studies on Aba-containing melanocortin ligands used baby hamster kidney (BHK) cells stably expressing hMC3R or hMC4R to measure changes in intracellular cAMP. nih.gov The antagonist properties of these compounds were confirmed by their ability to block agonist-induced cAMP production. nih.govnih.gov Similarly, for GPCRs that couple to Gq proteins, such as the bradykinin B2 receptor, functional activity can be assessed by measuring the production of inositol (B14025) phosphates (IP). nih.gov Aba-substituted bradykinin analogues were evaluated in CHO cells expressing the B2 receptor, where they showed no agonist activity (no change in basal IP levels) but functioned as effective antagonists. nih.gov

β-Arrestin Recruitment: Modern GPCR drug discovery often includes assays to determine ligand bias, which is the ability of a ligand to preferentially activate one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). Assays like Bioluminescence Resonance Energy Transfer (BRET) are used to monitor the interaction between a receptor and β-arrestin in real-time in living cells. mdpi.comias.ac.in While specific β-arrestin recruitment data for this compound derivatives were not detailed in the reviewed sources, this methodology is standard for characterizing ligands acting at their identified GPCR targets. researchgate.net

Investigation of Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA)

The primary focus of research on this compound derivatives has been on their interactions with protein targets, namely cell-surface receptors and enzymes. There is currently no significant evidence in the scientific literature to suggest that these compounds mediate their biological effects through direct binding or interaction with nucleic acids like DNA or RNA.

The investigation of molecular interactions for this class of compounds predominantly relies on computational methods such as molecular docking and modeling. mdpi.com These techniques are used to predict and analyze the binding mode of a ligand within the active site or allosteric pocket of its protein target. For example, in studies of related benzazepinone kinase inhibitors, docking simulations were used to understand how the molecule orients itself in the ATP-binding pocket of the enzyme, revealing key hydrogen bonds and hydrophobic interactions that are crucial for its inhibitory activity. mdpi.com Such studies provide a structural basis for the observed biological activity and guide the rational design of new analogues with improved potency and selectivity. mdpi.comias.ac.in

Structure-Activity Relationship (SAR) Studies for Molecular Biological Activity

SAR studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For this compound derivatives, SAR has been systematically explored, particularly for ligands targeting melanocortin receptors. nih.govnih.gov

The incorporation of the conformationally restricted 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold serves as a dipeptide mimetic. Its unique steric and conformational attributes are a primary determinant of the resulting biological activity. nih.govnih.gov

Key SAR findings from the modification of the SHU9119 peptide with Aba-Xxx mimetics include:

Role of the Aba Scaffold: Replacing the flexible His-D-Nal(2') fragment of SHU9119 with the more rigid Aba-Xxx dipeptide generally leads to a significant loss of affinity at the hMC1R and hMC4R, while often retaining or enhancing affinity at hMC3R and hMC5R. This demonstrates that the conformational constraint imposed by the Aba scaffold is key to achieving receptor subtype selectivity. nih.gov

Influence of the Xxx Residue: The nature of the amino acid (Xxx) coupled to the Aba scaffold further refines the pharmacological profile.

Replacing D-Phe with the bulkier D-Nal(2') (2-naphthyl-D-alanine) in the Aba-Xxx analogue resulted in a 3-fold increase in affinity for hMC3R and a 12-fold increase for hMC5R. nih.gov

Introducing a para-chloro substitution on the D-Phe ring (pCl-D-Phe) slightly improved affinity at hMC3R compared to the unsubstituted D-Phe analogue but decreased affinity at hMC5R. nih.gov

These studies highlight that the unique conformational properties of the Aba mimetic are likely responsible for the observed antagonist activities and the high selectivity for hMC3R over hMC1R and hMC4R. nih.gov

Target Identification and Validation Methodologies for this compound Ligands

Target identification and validation are foundational steps in drug discovery, ensuring that a molecular target is relevant to a disease process and can be modulated by a therapeutic agent. The this compound scaffold has been identified as a "privileged" structure, meaning it is capable of binding to multiple, distinct biological targets, making it a valuable starting point for drug discovery campaigns. nih.govnih.gov

Target Identification: The identification of potential targets for this scaffold has occurred through several avenues. Initially, its structural similarity to endogenous peptide turns suggested its utility in peptidomimicry. nih.gov This led to its rational incorporation into known peptide ligands for targets like opioid, bradykinin, and melanocortin receptors to create novel analogues. nih.govnih.govnih.gov The broad applicability of this scaffold has been noted, with different substitution patterns inducing specific binding to various receptors and enzymes, including ACE inhibitors and farnesyl transferase inhibitors. nih.gov

Target Validation: Target validation confirms the biological role of the identified target and the utility of the chemical scaffold in modulating it. For this compound derivatives, this is primarily achieved through pharmacological validation. The synthesis of potent and highly selective antagonists for the hMC3 and hMC5 receptors serves as a powerful validation of two key points:

It confirms that the Aba scaffold is an effective template for modulating these specific melanocortin receptors. nih.govnih.gov

It provides chemical tools that can be used to further probe the physiological functions of the hMC3 and hMC5 receptors, thereby validating their importance in biological processes. nih.gov

The successful development of these selective ligands, characterized by their binding affinities and functional activities in cell-based assays, constitutes a robust validation of the targeted receptors. nih.govnih.gov

Role of 1,2,4,5 Tetrahydro 3h 2 Benzazepin 3 One in Chemical Biology and Drug Discovery Research

1,2,4,5-tetrahydro-3H-2-benzazepin-3-one as a Privileged Scaffold for Molecular Probes and Constrained Amino Acids

In the field of medicinal chemistry, the this compound structure is recognized as a privileged scaffold. researchgate.netnih.gov This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a robust foundation for the development of a wide range of biologically active compounds. The benzazepine scaffold's value stems from its conformationally constrained structure, which allows for the precise positioning of functional groups in three-dimensional space.

A particularly important derivative, 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba), functions as a core structural unit in a variety of constrained peptidomimetics, specifically those designed to mimic peptide turns. researchgate.netnih.gov These mimetics are crucial in drug design as they can replicate the biological activity of peptides while offering improved stability and oral bioavailability. Substituted 1,2,4,5-tetrahydro-3H-2-benzazepin-3-ones are utilized in the preparation of constrained amino acids, which are instrumental in designing highly potent ligands for a diverse set of protein targets. researchgate.netresearchgate.net The application of this scaffold has led to the development of peptidomimetic ligands for several G protein-coupled receptors (GPCRs) and other key proteins involved in various disease pathways. researchgate.net

Table 1: Biological Targets of Ligands Based on the Benzazepinone (B8055114) Scaffold

| Target Class | Specific Target/Application | Reference |

|---|---|---|

| Receptors | Opioid Receptor Antagonists | researchgate.netresearchgate.net |

| Neurokinin-1 (NK1) Receptor Ligands | researchgate.net | |

| Somatostatin Receptor Ligands | researchgate.net | |

| Melanocortin Receptors | researchgate.net | |

| Integrins | Vitronectin Receptor Antagonists | researchgate.netresearchgate.net |

| Small-molecule Integrin Antagonists | researchgate.netresearchgate.net | |

| Enzymes | Tyrosine Kinase Inhibitors | researchgate.netresearchgate.net |

Applications in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-complexity molecules, known as fragments. nih.govnih.gov This approach is advantageous because it allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). drughunter.com While initial fragment hits typically exhibit weak binding affinity, their interactions with the target protein are often highly efficient in terms of binding energy per atom. nih.gov These initial hits serve as high-quality starting points for rational, structure-guided optimization to generate potent lead molecules. drughunter.com

The this compound core possesses many of the ideal characteristics for inclusion in a fragment library. Its relatively low molecular weight and defined three-dimensional shape align with the principles of FBDD. The rigid scaffold provides a stable anchor within a protein's binding site, from which medicinal chemists can systematically "grow" or elaborate the molecule to engage with nearby pockets and achieve higher potency. nih.gov The defined substitution vectors on the benzazepinone ring system allow for controlled and predictable modifications, facilitating the rapid optimization of fragment hits into more complex and potent inhibitors.

Utilization in Combinatorial Chemistry and High-Throughput Screening (HTS) Libraries

The this compound scaffold is well-suited for the construction of large chemical libraries for High-Throughput Screening (HTS). combichemistry.com Combinatorial chemistry, using both solid-phase and solution-phase techniques, enables the rapid synthesis of numerous analogs by systematically introducing a variety of chemical building blocks at different points on the scaffold. combichemistry.com

A key application has been the solution-phase parallel synthesis of 2,4-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. This approach creates a library where the heterocycle's two nitrogen atoms are differentiated, allowing for selective substitution and the introduction of chemical diversity at two distinct positions. Furthermore, an efficient one-pot Ugi three-component reaction (Ugi-3CR) has been developed to access 1-carboxamido-substituted Aba scaffolds. researchgate.netnih.gov This method allows for the creation of trisubstituted benzazepinones, significantly increasing the structural complexity and the number of potential analogs that can be generated for screening campaigns. nih.gov The versatility of these synthetic routes allows for the creation of focused libraries designed to target specific protein families or more diverse collections for broader screening efforts.

Table 2: Combinatorial Synthesis and Diversification of the Benzazepinone Scaffold

| Synthesis Method | Scaffold Type | Points of Diversification | Building Blocks Used for Diversity | Reference |

|---|---|---|---|---|

| Parallel Synthesis | 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-one | R1 and R2 positions | Aldehydes, Carboxylic acids, Sulfonyl chlorides, Isocyanates | |

| Ugi 3-Component Reaction | 1-carboxamido-4-aminobenzazepinone | 3 positions (amine, isocyanide, etc.) | N-Phth-protected 2-formyl-L-Phe-OH, various amines and isocyanides | researchgate.netnih.gov |

Development of this compound-Based Research Tools

Beyond their direct use as potential therapeutic agents, derivatives of this compound are developed as specialized research tools to probe biological systems. These tools can include compounds with specific functional groups for covalent labeling, fluorescent tags for imaging, or isotopic labels for metabolic studies.

For instance, the synthesis of intermediates like 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine is crucial for creating analogs of nicotinic receptor ligands. The nitro groups can be chemically reduced to amines, providing a handle for further functionalization, while the trifluoroacetyl group can serve as a useful tag for ¹⁹F NMR studies. Similarly, compounds such as 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-7-nitro-1,5-methano-3H-3-benzazepin-3-yl)ethanone are synthesized as specific intermediates. cas.org These purpose-built molecules are essential for elucidating biological pathways, validating drug targets, and understanding the mechanism of action of more complex molecules.

Scaffold Hopping and Bioisosteric Replacements Strategies with the Benzazepinone Core

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug design used to generate novel chemical entities with improved properties while retaining desired biological activity. researchgate.netnih.govnih.gov Bioisosterism involves the substitution of one functional group or atom for another with similar physical or chemical properties, whereas scaffold hopping entails replacing the entire core of a molecule with a structurally different one that preserves the original's key binding interactions. nih.govresearchgate.net

The this compound framework is frequently employed in these strategies. Its role as a constrained peptidomimetic makes it an excellent bioisosteric replacement for β-turns in peptides, a common motif in protein-protein interactions. researchgate.netnih.gov Medicinal chemists can use the benzazepinone scaffold to "hop" from a flexible or otherwise undesirable core structure in a known active compound. This allows for the exploration of new intellectual property space and can lead to significant improvements in selectivity, metabolic stability, and other pharmacokinetic properties. researchgate.netu-strasbg.fr The rigid nature of the benzazepinone core helps to reduce the entropic penalty upon binding to a target, potentially leading to higher affinity, while its defined exit vectors guide the placement of substituents to mimic the original pharmacophore.

Advanced Topics in Ligand Design and Optimization Around the this compound Framework

Research efforts have focused on expanding the substitution patterns of the benzazepinone core to introduce additional points of diversification and conformational constraint. researchgate.netnih.gov For example, the introduction of methyl groups at the C4 and C5 positions or aryl substituents at the C1 position has yielded trisubstituted analogs that present new vectors for chemical exploration. researchgate.netnih.gov These modifications allow for fine-tuning the molecule's shape and electronic properties to achieve optimal interactions with the target protein. A crucial aspect of this optimization is stereochemistry; the synthesis and separation of individual diastereomers are often necessary, as different spatial arrangements of substituents can lead to vastly different biological outcomes. researchgate.net This iterative cycle of design, synthesis, and testing is fundamental to refining these scaffolds from initial hits into optimized lead compounds. nih.gov

Table 3: Substitution Patterns for Optimization of the Benzazepinone Framework

| Position of Substitution | Type of Substituent | Purpose of Modification | Reference |

|---|---|---|---|

| C1 | Aryl groups | Introduce additional point of diversification; explore new binding interactions. | researchgate.netnih.gov |

| N2 | Acyl, sulfonyl, urea (B33335) groups | Modulate polarity, solubility, and hydrogen bonding capacity. | |

| C4 | Amino group (in Aba) | Serves as a key pharmacophoric element and point for further derivatization. | researchgate.netnih.gov |

| C4 and C5 | Methyl groups | Introduce conformational constraints; probe steric tolerance of binding pocket. | researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one?

- Methodological Answer : The compound is often synthesized via solid-phase peptide synthesis (SPPS) or substitution strategies in peptide mimetics. For example, replacing phenylalanine (Phe) with the constrained benzazepinone scaffold (Aba) in opioid peptides involves coupling reagents like DCC or TBTU under inert conditions . Key steps include protecting group strategies (e.g., Fmoc for amines) and purification via reversed-phase HPLC. Evidence from related benzazepinone derivatives highlights the use of chiral auxiliaries to control stereochemistry during ring closure .

Q. Which analytical techniques are critical for purity assessment and structural validation of benzazepinone derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for impurity profiling, with pharmacopeial methods specifying ≤0.5% for individual impurities and ≤2.0% total impurities . Mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for confirming molecular weight (e.g., 161.084 Da for the parent compound) and regiochemistry. For chiral purity, chiral stationary phase HPLC or capillary electrophoresis is recommended .

Advanced Research Questions

Q. How do structural modifications of this compound affect μ-opioid (MOP) and δ-opioid (DOP) receptor binding?

- Methodological Answer : Substituting Phe with Aba in tetrapeptides alters receptor selectivity. For example, GPI (guinea pig ileum) assays quantify MOP agonism, while MVD (mouse vas deferens) tests assess DOP activity . Comparative IC₅₀ values and radioligand displacement studies (e.g., using [³H]-DAMGO for MOP) reveal steric and electronic effects of substituents on the benzazepinone core. Molecular dynamics simulations can further predict ligand-receptor interactions .

Q. What strategies resolve contradictory data in receptor binding studies involving benzazepinone analogs?

- Methodological Answer : Divergent results often arise from assay conditions (e.g., receptor expression systems, buffer pH). Standardizing protocols (e.g., HEK cell lines for human receptors) and cross-validating with orthogonal methods (e.g., calcium flux assays vs. cAMP inhibition) reduce variability. Meta-analysis of datasets, as demonstrated in hybrid computational-wet lab models, reconciles discrepancies by integrating receptor-response profiles .

Q. How can computational models predict the bioactivity and metabolic stability of benzazepinone derivatives?

- Methodological Answer : Hybrid QSAR (quantitative structure-activity relationship) models combining docking (e.g., AutoDock Vina) and MD simulations prioritize analogs with optimal LogP (∼1.2–2.5) and topological polar surface area (∼50 Ų) for blood-brain barrier penetration . For metabolic stability, cytochrome P450 isoform screening (e.g., CYP3A4/2D6) and in vitro hepatocyte assays identify susceptible sites for deuteration or fluorination .

Q. What experimental approaches validate stereochemical impacts on benzazepinone pharmacokinetics?